molecular formula C17H14N2O4S2 B3482498 ethyl 3-amino-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate

ethyl 3-amino-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate

Cat. No.: B3482498
M. Wt: 374.4 g/mol
InChI Key: LPZVWZGDPOEGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inducing apoptosis (cell death) in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. The anti-viral activity of the compound is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines in macrophages. In addition, the compound has been shown to inhibit the replication of the hepatitis C virus. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 3-amino-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate is its potential as a lead compound for drug discovery. The compound has shown promising anti-cancer, anti-inflammatory, and anti-viral activities, making it an attractive target for further research. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on ethyl 3-amino-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate. One direction is to further investigate the mechanism of action of the compound, particularly its anti-cancer activity. Studies could focus on identifying the specific enzymes and signaling pathways targeted by the compound. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases such as viral infections and autoimmune disorders. Additionally, further studies could be conducted to improve the solubility and bioavailability of the compound, which would enhance its potential as a drug candidate.

Scientific Research Applications

Ethyl 3-amino-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been studied for its potential applications in drug discovery. It has been reported to have anti-cancer activity against various cancer cell lines such as colon, breast, and lung cancer. The compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its anti-viral activity against the hepatitis C virus.

Properties

IUPAC Name

ethyl 3-amino-6-nitro-4-phenylsulfanyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-2-23-17(20)16-15(18)14-12(24-11-6-4-3-5-7-11)8-10(19(21)22)9-13(14)25-16/h3-9H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZVWZGDPOEGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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